

Technical Guide: Physical Properties of 4-Iodo-2,3-dimethylphenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Iodo-2,3-dimethylphenol**

Cat. No.: **B101308**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known and predicted physical properties of **4-Iodo-2,3-dimethylphenol** (CAS No: 17938-69-1). Due to the limited availability of experimentally determined data in peer-reviewed literature, this document primarily presents computationally predicted values. These predictions offer valuable initial estimates for research and development purposes.

Core Physical and Chemical Properties

4-Iodo-2,3-dimethylphenol is a substituted aromatic compound with the molecular formula C_8H_9IO .^{[1][2][3]} Its structure consists of a phenol ring substituted with two methyl groups at positions 2 and 3, and an iodine atom at position 4.

Data Presentation: Physical Property Summary

The following table summarizes the key physical properties of **4-Iodo-2,3-dimethylphenol**. It is important to note that the majority of these values are computationally derived and should be confirmed by experimental analysis for critical applications.

Property	Value	Source Type	Reference(s)
Identifiers			
IUPAC Name	4-iodo-2,3-dimethylphenol	Computed	[1]
CAS Number	17938-69-1	Experimental	[1] [2]
Molecular Formula	C ₈ H ₉ IO	-	[1] [2]
Molecular Properties			
Molecular Weight	248.06 g/mol	Computed	[1] [2]
Monoisotopic Mass	247.96981 Da	Computed	[1]
Physicochemical Properties			
XLogP3	2.9	Computed	[1]
LogP	2.61364	Computed	[2]
Topological Polar Surface Area (TPSA)	20.2 Å ²	Computed	[1] [2]
Hydrogen Bond Donor Count	1	Computed	[1] [2]
Hydrogen Bond Acceptor Count	1	Computed	[1] [2]
Rotatable Bond Count	0	Computed	[2]
Handling Information			
Purity (Typical)	≥98%	Experimental	[2]
Storage Conditions	4°C, protect from light, stored under nitrogen	-	[2]

N.B.: Experimental values for melting point, boiling point, and aqueous solubility for **4-iodo-2,3-dimethylphenol** are not readily available in the cited public databases.

Experimental Protocols

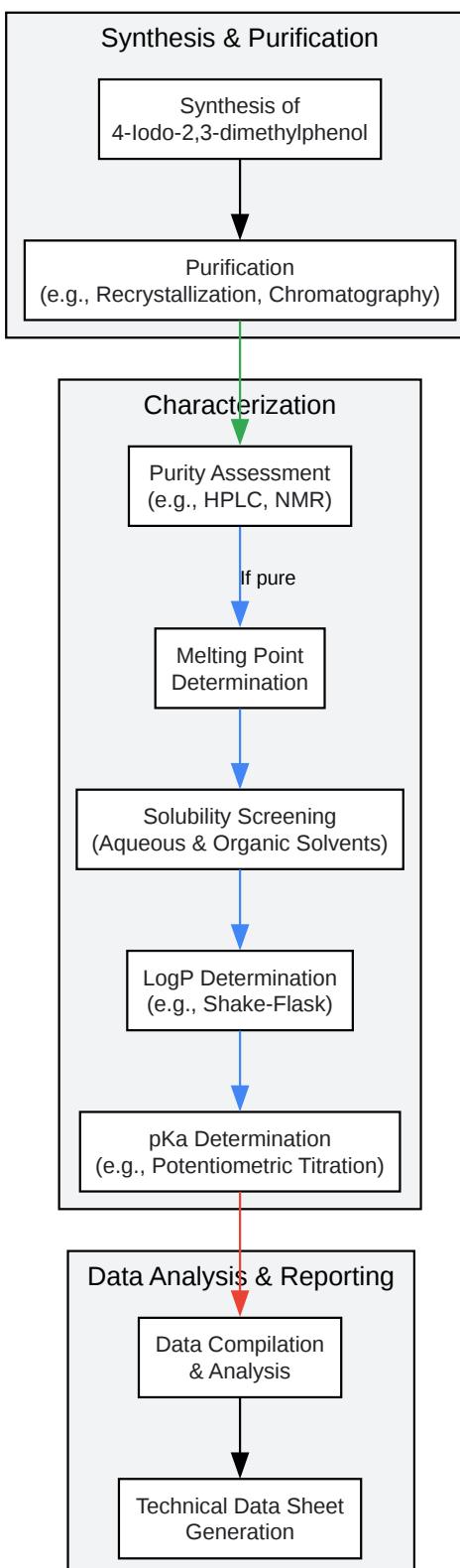
Detailed experimental protocols for the determination of the physical properties of **4-Iodo-2,3-dimethylphenol** are not available in the public domain. However, the following section outlines standard methodologies that would be appropriate for a compound of this nature.

General Protocol for Melting Point Determination

The melting point of a solid crystalline compound like **4-Iodo-2,3-dimethylphenol** can be determined using a digital melting point apparatus.

- **Sample Preparation:** A small amount of the dry, crystalline sample is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.
- **Measurement:** The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Observation:** The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For a pure compound, this range should be narrow.

General Protocol for Solubility Determination (Shake-Flask Method)


The aqueous solubility can be determined using the shake-flask method, a standard OECD guideline protocol.

- **Sample Preparation:** An excess amount of the solid compound is added to a known volume of distilled water in a flask.
- **Equilibration:** The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

- Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- Quantification: A sample of the clear, saturated supernatant is carefully removed and its concentration is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with standards of known concentration.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a typical workflow for the initial physical and chemical characterization of a novel or uncharacterized compound such as **4-Iodo-2,3-dimethylphenol**.

[Click to download full resolution via product page](#)

Workflow for Physical Property Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Iodo-2,3-dimethylphenol | CAS 17938-69-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 4-Iodo-2,3-dimethylphenol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b101308#what-are-the-physical-properties-of-4-iodo-2-3-dimethylphenol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

